1H-Imidazole, 2-methyl-1,4,5-triphenyl- is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its triphenyl substitution at the 1, 4, and 5 positions of the imidazole ring, which significantly influences its chemical properties and biological activities. The presence of multiple phenyl groups enhances its stability and solubility in organic solvents, making it a subject of interest in medicinal chemistry and materials science.
The chemical reactivity of 1H-imidazole compounds, including 2-methyl-1,4,5-triphenyl-1H-imidazole, often involves nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the imidazole ring. Typical reactions include:
Compounds like 2-methyl-1,4,5-triphenyl-1H-imidazole exhibit diverse biological activities. They have been studied for their potential as:
The synthesis of 2-methyl-1,4,5-triphenyl-1H-imidazole typically involves multi-step processes that may include:
The unique properties of 2-methyl-1,4,5-triphenyl-1H-imidazole make it suitable for various applications:
Research into the interactions of 2-methyl-1,4,5-triphenyl-1H-imidazole with biological systems is ongoing. Studies focus on:
Several compounds share structural similarities with 2-methyl-1,4,5-triphenyl-1H-imidazole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-4,5-diphenyl-1H-imidazole | Two phenyl groups at positions 4 and 5 | Exhibits strong antimicrobial properties |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Chlorine substituent enhances reactivity | Potential use as an anti-inflammatory agent |
| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Nitro group increases electron affinity | Investigated for its role in photodynamic therapy |
The uniqueness of 2-methyl-1,4,5-triphenyl-1H-imidazole lies in its specific arrangement of triphenyl groups which enhances its stability and reactivity compared to other substituted imidazoles. This structural configuration contributes to its distinctive biological activity and potential applications in pharmaceuticals and materials science.
The Debus-Radziszewski reaction serves as a foundational method for constructing trisubstituted imidazole cores. This one-pot condensation reaction employs benzil, ammonium acetate, and benzaldehyde in glacial acetic acid under reflux to yield 2,4,5-triphenylimidazole derivatives. For the target compound, introducing the 2-methyl substituent necessitates strategic modification of the starting materials. A retrosynthetic disconnection (Figure 1) reveals two critical synthons:
Table 1: Comparative Analysis of Imidazole Synthesis Methods
A polymer-supported variant using ZSM-11 zeolite under solvent-free conditions enhances atom economy and simplifies purification. However, regioselective installation of the 2-methyl group remains challenging. Alternative pathways involving Gabriel synthesis with ^15^N-phthalimide, as demonstrated in oroidin analogs, could enable isotopic labeling but require additional protection/deprotection steps.
Introducing chirality into the imidazole scaffold demands enantioselective C–H functionalization or asymmetric cyclization. Transition-metal catalysts with chiral ligands have shown promise:
Table 2: Chiral Catalysts for Imidazole Functionalization
| Catalyst System | Reaction Type | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Pd/(R)-BINAP | Allylic alkylation | 92 | |
| Cinchona alkaloid-Thiourea | N-Alkylation | 88 | |
| Ru-phosphine complex | Transfer hydrogenation | 95 |
Polymer-supported chiral catalysts, such as polystyrene-immobilized Jacobsen ligands, enable heterogeneous asymmetric epoxidation of olefinic side chains while maintaining >85% ee over five cycles.
Visible-light-mediated catalysis offers regioselective access to C2- and C5-functionalized imidazoles without prefunctionalization:
Table 3: Photoredox Conditions for Imidazole Derivatization
| Substrate | Photocatalyst | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methylimidazole | Ir(ppy)3 | K2S2O8 | C5-Aryl derivative | 76 |
| 1,4-Diphenylimidazole | Ru(bpy)3Cl2 | Selectfluor | 4-Fluoroimidazole | 68 |
Mechanistic studies reveal single-electron transfer (SET) from the imidazole π-system to the photoexcited catalyst, generating aryl radicals that couple with electrophilic partners.
The solid-state packing arrangements of 2-methyl-1,4,5-triphenylimidazole derivatives are primarily governed by an intricate network of non-covalent interactions that determine the overall crystal architecture [1]. These interactions include hydrogen bonding patterns, aromatic interactions, and weaker intermolecular forces that collectively stabilize the three-dimensional crystalline framework [2].
Hydrogen bonding represents the most significant stabilizing force in triphenylimidazole derivatives, with nitrogen-hydrogen to nitrogen (N-H···N) interactions forming the primary structural motif [3]. In 2-methyl-1,4,5-triphenylimidazole structures, these hydrogen bonds typically exhibit distances ranging from 1.86 to 2.84 Å with angles between 169.79° and 175.88° [4]. The compound 1 possesses alternate N-H···N hydrogen bonds between imidazole moieties, with distances and angles of 1.94 Å and 169.79°, respectively, forming sheet-like structures in a zigzag manner in opposite directions [3].
The incorporation of methanol solvates into the crystal structure significantly modifies the hydrogen bonding patterns observed in triphenylimidazole derivatives [2]. In these solvated forms, the hydrogen-bonded chain motifs are modified with methanol molecules incorporated into the imidazole chains through oxygen-hydrogen to nitrogen (O-H···N) and nitrogen-hydrogen to oxygen (N-H···O) hydrogen bonds [2]. This incorporation allows for greater intermolecular distances, accommodating the bulky aromatic substituents while maintaining structural integrity [2].
Additional intermolecular interactions contribute to the overall stability of the crystal packing arrangements [3]. Carbon-hydrogen to π (C-H···π) interactions occur between phenyl protons and aromatic ring centroids, while nitrogen-hydrogen to π (N-H···π) interactions provide further stabilization [3]. These interactions are complemented by carbon-hydrogen to nitrogen (C-H···N) contacts that support the primary N-H···N hydrogen bonding network [3].
In halogenated derivatives of triphenylimidazole, specialized non-covalent interactions emerge that influence the packing arrangements [1]. Halogen to π interactions, characterized by distances less than 5.0 Å and angles greater than 50°, occur between hexahalide anions and imidazole rings [5]. Additionally, halogen to halogen interactions provide connectivity between molecular chains, creating two-dimensional grid structures in compounds such as 5-bromo-2-methyl-4-nitro-1H-imidazole [4].
The crystal packing can be represented as layered structures where cations are linked into layers through π-stacking interactions, while cations and anions are connected between layers through hydrogen bonding networks [5]. In structures containing multiple symmetry-independent molecules, the anions may additionally be linked by halogen bonds, creating complex three-dimensional frameworks [5].
| Table 1: Non-Covalent Interaction Networks in Triphenylimidazole Derivatives | ||||
|---|---|---|---|---|
| Interaction Type | Distance Range (Å) | Angle Range (°) | Primary Function | Observed in Compounds |
| N-H···N Hydrogen Bonding | 1.86-2.84 | 169.79-175.88 | Chain formation | Most derivatives |
| C-H···π Interactions | 3.60 | Variable | Stabilization | Triphenylimidazole |
| π-π Stacking | 3.23-5.57 | 10.38 | Layered structures | Substituted analogues |
| Halogen···π Interactions | <5.0 | >50 | Crystal packing | Halogenated derivatives |
| Halogen···Halogen Interactions | Variable | Variable | Chain connectivity | Halogenated derivatives |
The conformational behavior of 2-methyl-1,4,5-triphenylimidazole derivatives is significantly influenced by torsional strain effects arising from the steric interactions between ortho-substituted phenyl groups and the central imidazole ring [6]. These strain effects manifest as deviations from planarity and result in characteristic twisted molecular geometries that impact both solid-state packing and molecular properties [7].
In triphenylimidazole derivatives, the three phenyl rings are not coplanar with the central imidazole core, exhibiting dihedral angles that range from 21.4° to 39.0° depending on the substitution pattern [7]. The imidazole ring is planar, while the phenyl groups are oriented in perpendicular directions, leading to the molecule's twisted geometry [8]. This non-coplanar arrangement arises from steric hindrance imposed by the bulky phenyl substituents, which cause the imidazole rings to twist out of plane with each other [2].
The introduction of additional substituents further modifies the torsional strain patterns observed in these molecules [9]. Ortho-substituted phenyl rings experience the highest degree of steric hindrance, resulting in significant deviations from planarity with dihedral angles typically exceeding 30° [7]. Meta-substituted derivatives exhibit moderate torsional strain with dihedral angles around 24.7°, while para-substituted analogues show minimal deviation from planarity [7].
Computational studies reveal that potential contributions to the destabilization of coplanar structures include interactions between ortho hydrogen atoms on the benzene ring with the hydrogen-nitrogen hydrogen in the imidazole ring (C-H···H-N) or with the hydrogen-carbon hydrogen in the 5-position of the imidazole ring (C-H···H-C) [6]. However, contrary to these expectations, experimental results demonstrate that 4-phenylimidazole exhibits greater planarity compared to 2-phenylimidazole due to greater C-H···H-N distances in the former (2.38 Å) compared to C-H···H-C distances in the latter (2.21 Å) [6].
The torsional strain effects are particularly pronounced in nitrogen-methylated derivatives, where the staggered conformation becomes the preferred arrangement [10]. In 1-ethyl-2,4,5-triphenyl-1H-imidazole, the flanking rings adopt staggered conformations with average dihedral angles of 52° and 54°, while the imidazole ring shows a dihedral angle of 62° [11]. This non-coplanar arrangement is stabilized by favorable π-π stacking interactions between the imidazole ring and each of the flanking aromatic rings [10].
The balance between van der Waals interactions, including attractive dispersion forces and Pauli repulsion, contributes to the preference for staggered stacking arrangements over perfectly coplanar geometries [12]. These electronic effects are manifested in the overall electron density distribution on the amino group, which plays a crucial role in determining the conformational preferences of the derivatives [9].
Electron-donating groups such as alkyl or alkoxy substituents tend to increase the electron density and promote specific conformational arrangements, while electron-withdrawing groups such as halogens or nitro groups have the opposite effect [13]. The previously described ortho, meta, or para substitutions of the phenyl ring can affect the charge distribution on the imidazole ring through inductive effects, thereby modulating the overall molecular geometry [9].
| Table 2: Torsional Strain Effects in Triphenylimidazole Derivatives | ||||
|---|---|---|---|---|
| Substituent Position | Dihedral Angle Range (°) | Steric Hindrance Effect | Impact on Planarity | Conformational Preference |
| Ortho-substituted phenyl | 21.4-39.0 | High | Significant deviation | Twisted |
| Meta-substituted phenyl | 24.7 | Moderate | Moderate deviation | Quasi-planar |
| Para-substituted phenyl | Variable | Low | Minimal deviation | Planar |
| N-methylated derivatives | Variable | Moderate | Ring twisting | Staggered |
| Ethyl-substituted derivatives | 52-62 | Moderate | Non-coplanar arrangement | Staggered |
The π-stacking geometries observed in substituted imidazole analogues exhibit remarkable diversity depending on the nature and position of substituents, leading to distinct supramolecular architectures that influence both stability and functional properties [12]. These aromatic interactions represent a fundamental aspect of crystal engineering in imidazole-based systems, with stacking patterns ranging from parallel displaced arrangements to perpendicular orientations [14].
In unsubstituted imidazole systems, face-to-face π-π stacking interactions typically occur with centroid-to-centroid distances of approximately 3.77 Å [15]. However, direct stacking of aromatic rings in a sandwich configuration is electrostatically repulsive due to the overlap of electron-rich π-systems [12]. Consequently, the most commonly observed interactions between aromatic rings involve either staggered stacking (parallel displaced) or π-teeing (perpendicular T-shaped) interactions, both of which are electrostatically attractive [12].
Mono-substituted imidazole derivatives demonstrate parallel displaced stacking arrangements with centroid distances ranging from 3.23 to 3.33 Å and stacking angles of approximately 10.38° [16]. In these systems, one of the two aromatic rings is offset sideways, positioning carbon atoms with partial negative charges in the first ring above hydrogen atoms with partial positive charges in the second ring, resulting in electrostatically favorable interactions [12]. This staggered arrangement is exemplified in structures where molecules are connected by inversion centers, creating head-to-tail stacking with distances between verdazyl ring centroids of 5.57 Å [16].
Di-substituted imidazole analogues frequently adopt T-shaped π-stacking geometries where the two rings are oriented perpendicular to each other [10]. This perpendicular arrangement places partially positively charged hydrogen atoms in close proximity to partially negatively charged carbon atoms, creating electrostatically attractive interactions [12]. The T-shaped geometry is particularly common in compounds containing bulky substituents that prevent effective parallel stacking arrangements [10].
Triphenylimidazole derivatives exhibit more complex stacking patterns due to the presence of multiple aromatic rings that can participate in intermolecular interactions [2]. In these systems, π-π stacking interactions between cations create layered structures with centroid distances that can extend up to 5.57 Å [5]. The crystal packing in triphenylimidazole structures can be represented as layered arrangements where molecules are linked through both π-stacking interactions and complementary hydrogen bonding networks [5].
Halogenated derivatives of imidazole demonstrate enhanced π-stacking characteristics due to the electronic effects of halogen substituents [1]. These compounds often form corrugated layer structures stabilized by halogen-π and halogen-halogen interactions in addition to traditional π-π stacking [1]. Monoprotic halogenated derivatives form helices through N-H···N hydrogen bonding, while aprotic derivatives exhibit corrugated layers stabilized by halogen-π and halogen-halogen interactions [1].
The arrangement of aromatic rings in benzene-substituted systems suggests that π-π interactions are possible with average distances between centroid positions ranging from 4.2 to 4.3 Å [10]. The distance between the nitrogen-hydrogen group and the centroid of aromatic flanking rings is typically 3.60 Å, indicating that nitrogen-hydrogen groups can directly participate in N-H···π interactions [10].
The insertion of phenyl groups into the imidazole ring introduces steric effects that influence the overall geometry of the molecule and consequently affect the π-stacking arrangements [6]. These steric interactions result in reduced volatility and enhanced solid-state stability through stronger intermolecular forces, as evidenced by higher sublimation enthalpies and greater sublimation entropies [6].
| Table 3: Comparative Analysis of π-Stacking Geometries | |||||
|---|---|---|---|---|---|
| Compound Type | Stacking Mode | Centroid Distance (Å) | Stacking Angle (°) | Stabilization Energy | Packing Efficiency |
| Unsubstituted imidazole | Face-to-face | 3.77 | 0 | Moderate | High |
| Mono-substituted imidazole | Parallel displaced | 3.23-3.33 | 10.38 | High | Moderate |
| Di-substituted imidazole | T-shaped | 4.2-4.3 | Perpendicular | Low | Low |
| Triphenylimidazole | Staggered | 5.57 | 10.38 | Moderate | Moderate |
| Halogenated derivatives | Corrugated layers | Variable | Variable | Enhanced | High |
The electronic properties of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- are fundamentally governed by the intricate interplay between substituent effects and the heterocyclic core. This triphenyl-substituted imidazole derivative represents a paradigmatic example of how strategic substituent positioning can modulate frontier molecular orbital energies, charge distribution, and electronic reactivity through well-established electronic effects.
The electronic behavior of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- can be systematically understood through the application of Hammett parameter correlations, which provide quantitative measures of substituent electronic effects. Density functional theory calculations employing the B3LYP/6-31G(d,p) level of theory reveal that the compound exhibits a highest occupied molecular orbital energy of -5.23 eV and a lowest unoccupied molecular orbital energy of -1.65 eV, resulting in a HOMO-LUMO gap of 3.58 eV [2]. These values demonstrate significant deviation from the parent imidazole system, which exhibits a HOMO energy of -5.46 eV and LUMO energy of -0.66 eV [3].
The electronic modulation observed in triphenyl-substituted imidazole systems correlates directly with Hammett substituent constants. The phenyl substituent at positions 1, 4, and 5 exhibits a Hammett σ-parameter of -0.01, indicating weak electron-donating character through resonance effects [4] [5]. This electronic donation is manifested through the stabilization of the HOMO level relative to strongly electron-withdrawing systems. For comparison, imidazole derivatives bearing electron-withdrawing substituents such as nitro groups exhibit significantly lower HOMO energies, with 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole showing a HOMO energy of -5.62 eV [6] [7].
The methyl substituent at the 2-position contributes additional electron density through hyperconjugative interactions, characterized by a Hammett σ-parameter of -0.17 [8] [9]. This donation effect is particularly pronounced in imidazole systems, where the electron-rich nitrogen atoms can effectively stabilize positive charge development. The combined effect of methyl and phenyl substitution results in a net increase in electron density at the imidazole ring, as evidenced by the elevated HOMO energy relative to the unsubstituted parent compound.
Computational analysis reveals that the electronic effects follow predictable linear free energy relationships. The correlation between Hammett parameters and frontier orbital energies demonstrates that electron-donating substituents systematically increase HOMO energies while electron-withdrawing groups produce the opposite effect [10] [4]. This relationship is quantitatively described by the equation:
EHOMO = EHOMO(ref) + ρ × Σσ
where ρ represents the reaction constant for orbital energy perturbation and Σσ is the sum of substituent constants [11].
The frontier molecular orbital characteristics of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- exhibit distinctive spatial distributions that reflect the electronic coupling between the heterocyclic core and aromatic substituents. Density functional theory calculations reveal that the HOMO is predominantly localized on the imidazole ring with significant delocalization onto the phenyl substituents, while the LUMO exhibits complementary localization patterns [12] [13] [14].
The spatial distribution of frontier orbitals in mixed aryl-heterocyclic systems depends critically on the relative energy levels and symmetry matching between the imidazole π-system and the phenyl ring orbitals. In 1H-Imidazole, 2-methyl-1,4,5-triphenyl-, the HOMO exhibits coefficients of approximately 0.45 on the imidazole ring carbons and 0.32 on the phenyl ring carbons, indicating substantial orbital mixing [2]. This delocalization is facilitated by the near-coplanarity of the aromatic systems, despite steric hindrance from the multiple phenyl substituents.
The dihedral angles between the imidazole ring and the phenyl substituents play a crucial role in determining the extent of orbital overlap. Computational optimization reveals dihedral angles ranging from 25.90° to 63.49° for the various phenyl groups, with the variation attributed to steric interactions between adjacent substituents [2]. These angular deviations from planarity reduce but do not eliminate orbital conjugation, as evidenced by the maintenance of significant HOMO-LUMO gap reduction relative to non-conjugated systems.
The LUMO orbital distribution in 1H-Imidazole, 2-methyl-1,4,5-triphenyl- shows preferential localization on the imidazole ring, particularly on the nitrogen atoms and the carbon atoms adjacent to them. This localization pattern is consistent with the electron-accepting character of the imidazole ring in its reduced form [3]. The calculated LUMO energy of -1.65 eV indicates moderate electron affinity, suitable for participation in charge-transfer processes with appropriate donor molecules.
Time-dependent density functional theory calculations reveal that the lowest-energy electronic transition corresponds to a HOMO→LUMO excitation with significant charge-transfer character from the phenyl substituents to the imidazole core [15]. This intramolecular charge transfer is characterized by a transition dipole moment of 4.20 Debye and an oscillator strength of 0.85, indicating strong electronic coupling between the donor and acceptor moieties within the molecule.
The electron-donating properties of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- make it an excellent candidate for charge-transfer complex formation with electron-accepting co-crystal partners. The compound's HOMO energy of -5.23 eV and moderate ionization potential of 5.23 eV facilitate efficient electron transfer to appropriately matched acceptor molecules [16] [17].
Systematic studies of charge-transfer complex formation reveal that 1H-Imidazole, 2-methyl-1,4,5-triphenyl- forms stable 1:1 complexes with strong electron acceptors such as picric acid, tetracyanoquinodimethane, and chloranil. The complex with picric acid exhibits a particularly high degree of charge transfer (ρ = 0.75), as evidenced by the appearance of a characteristic charge-transfer absorption band at 520 nm (2.38 eV) [17] [18]. This spectroscopic signature confirms substantial electronic interaction between the donor and acceptor components.
The formation constants for charge-transfer complexes correlate strongly with the electron affinity of the acceptor molecules. Complexes with tetracyanoquinodimethane exhibit formation constants of log K = 4.2, while those with weaker acceptors such as chloranil show log K = 3.2 [19] [20]. These thermodynamic parameters indicate that complex stability increases with increasing acceptor strength, as expected from frontier molecular orbital theory.
Crystallographic analysis of charge-transfer complexes reveals alternating donor-acceptor stacking arrangements with intermolecular distances of 3.3-3.5 Å, characteristic of π-π stacking interactions [21] [22]. The crystal structures exhibit significant perturbations in bond lengths and angles relative to the neutral components, confirming substantial charge redistribution in the solid state. Bond length changes of 0.02-0.05 Å are observed in both donor and acceptor molecules, consistent with partial ionization.
The electronic properties of charge-transfer complexes are dramatically altered relative to the individual components. The formation of new molecular orbitals through donor-acceptor mixing results in the appearance of low-energy absorption bands in the visible region, accounting for the intense colors observed in these materials [23] [24]. The charge-transfer bands exhibit strong solvatochromic effects, with wavelength shifts of 30-50 nm observed upon changing from nonpolar to polar solvents.
| Electron Acceptor | Electron Affinity (eV) | Complex Formation Constant (log K) | CT Band Wavelength (nm) | Charge Transfer Degree (ρ) |
|---|---|---|---|---|
| Picric acid | 2.80 | 3.8 | 520 | 0.75 |
| Tetracyanoquinodimethane | 2.84 | 4.2 | 842 | 0.65 |
| Tetrafluorotetracyanoquinodimethane | 5.24 | 4.8 | 650 | 0.85 |
| Chloranil | 2.40 | 3.2 | 574 | 0.55 |
| Tetracyanoethylene | 2.88 | 3.9 | 615 | 0.70 |
The kinetics of charge-transfer complex formation are controlled by the relative rates of molecular diffusion and electronic reorganization. Studies employing stopped-flow spectroscopy reveal formation rate constants of 10⁶-10⁸ M⁻¹s⁻¹ for strong acceptors, indicating diffusion-controlled processes [25]. The rapid formation kinetics facilitate the use of these materials in applications requiring fast response times, such as organic photovoltaic devices and optical switches.
The thermal stability of charge-transfer complexes varies significantly with acceptor strength and crystal packing. Complexes with tetracyanoquinodimethane exhibit decomposition temperatures above 200°C, while those with weaker acceptors decompose at lower temperatures [20]. This thermal behavior correlates with the binding energies calculated from density functional theory, which range from 18-125 kJ/mol depending on the acceptor strength.
Electronic transport measurements on single crystals of charge-transfer complexes reveal ambipolar semiconducting behavior with hole mobilities of 0.01-0.1 cm²/V·s and electron mobilities of 0.005-0.05 cm²/V·s [26] [27]. The transport properties are governed by the degree of orbital overlap between adjacent molecules in the crystal lattice, with higher overlap leading to enhanced charge mobility.
The formation of charge-transfer complexes represents a powerful strategy for modulating the electronic properties of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- through supramolecular engineering. The ability to systematically tune electronic properties through acceptor selection provides a versatile platform for developing functional materials with tailored optoelectronic characteristics.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Chemical Hardness (eV) |
|---|---|---|---|---|---|
| 1H-Imidazole | -5.46 | -0.66 | 4.80 | 3.84 | 2.40 |
| 2-Methyl-1,4,5-triphenyl-1H-imidazole | -5.23 | -1.65 | 3.58 | 4.20 | 1.79 |
| 2,4,5-Triphenyl-1H-imidazole | -5.46 | -1.16 | 4.30 | 4.15 | 2.15 |
| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | -5.62 | -1.52 | 4.10 | 5.85 | 2.05 |
| 4,5-Dichloro-1H-imidazole | -6.12 | -2.85 | 3.27 | 3.95 | 1.64 |
| Substituent | σ-para | σ-meta | Field Effect (F) | Resonance Effect (R) | Electronic Character |
|---|---|---|---|---|---|
| H | 0.00 | 0.00 | 0.00 | 0.00 | Neutral |
| CH₃ | -0.17 | -0.07 | 0.01 | -0.18 | Electron-donating |
| C₆H₅ | -0.01 | 0.06 | 0.18 | -0.19 | Weak electron-donating |
| NO₂ | 0.78 | 0.71 | 0.65 | 0.13 | Strong electron-withdrawing |
| Cl | 0.23 | 0.37 | 0.42 | -0.19 | Electron-withdrawing |
| CF₃ | 0.54 | 0.43 | 0.38 | 0.16 | Strong electron-withdrawing |
| Acceptor | Electron Affinity (eV) | Formation Constant (log K) | CT Band (nm) | Binding Energy (kJ/mol) |
|---|---|---|---|---|
| Picric acid | 2.80 | 3.8 | 520 | 65 |
| TCNQ | 2.84 | 4.2 | 842 | 88 |
| F₄TCNQ | 5.24 | 4.8 | 650 | 125 |
| Chloranil | 2.40 | 3.2 | 574 | 52 |
| TCNE | 2.88 | 3.9 | 615 | 78 |